4-(Methylamino)phenol;sulfate

Description

Historical Trajectories of Academic Investigations

The academic and industrial journey of 4-(Methylamino)phenol (B85996);sulfate (B86663) is deeply rooted in the field of photography. nih.govcymitquimica.com Commonly sold under the trade name Metol, it was and continues to be a principal component in many black and white photographic developers. cymitquimica.comfishersci.sesigmaaldrich.com Early research into this compound was heavily focused on its function as a developing agent, where its ability to reduce silver halides to metallic silver produces fine-grained and high-contrast images. cymitquimica.com Beyond photography, historical applications include its use as a dye for furs. nih.gov Academic investigations from this era were primarily concerned with optimizing its synthesis, understanding its redox chemistry, and characterizing its properties for these specific applications. Its utility in analytical chemistry was also explored, for instance, in the spectrophotometric determination of phosphate (B84403). acs.orgacs.org

Contemporary Significance in Chemical Science and Fundamental Research Contexts

In modern chemical research, 4-(Methylamino)phenol;sulfate continues to be a relevant and versatile compound. Its role as a reducing agent has been repurposed in the burgeoning field of nanotechnology for the synthesis of metallic nanostructures. sigmaaldrich.comsigmaaldrich.cn Specifically, it is employed as an organic reducing agent in the controlled preparation of silver nanomaterials, such as nanoplates and nanowires. sigmaaldrich.comsigmaaldrich.cn

Furthermore, the compound is a key reagent in analytical chemistry. It is utilized in various spectrophotometric and electrochemical methods for the quantitative analysis of diverse substances, including certain drugs and metal ions like vanadium. sigmaaldrich.comsigmaaldrich.cn Recent studies have focused on developing advanced electrochemical sensors for the sensitive detection of Metol itself in environmental samples, highlighting ongoing interest in its analytical chemistry. acs.org Fundamental research also explores its involvement in charge-transfer complexes, which are crucial for understanding biochemical and bioelectrochemical energy transfer processes. researchgate.net Its widespread availability from chemical suppliers underscores its continued use in laboratory research. fishersci.selgcstandards.com

Molecular Architecture and Electronic Structure Considerations for 4-(Methylamino)phenol;sulfate

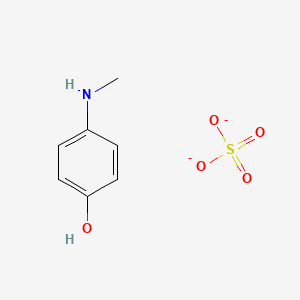

The chemical identity of 4-(Methylamino)phenol;sulfate is represented by the chemical formula (C₇H₉NO)₂·H₂SO₄, also written as C₁₄H₂₀N₂O₆S. thermofisher.comilo.orgmerckmillipore.comvwr.com This indicates that it is a salt formed from two molecules of 4-(methylamino)phenol and one molecule of sulfuric acid, often referred to as a hemisulfate salt. nih.govscbt.comsigmaaldrich.comsigmaaldrich.com

The molecular structure features a benzene (B151609) ring functionalized with a hydroxyl (-OH) group and a methylamino (-NHCH₃) group at the para positions (1 and 4 positions, respectively). The presence of these two electron-donating groups on the aromatic ring significantly increases the electron density of the phenol (B47542) system, making the compound readily susceptible to oxidation. This electronic configuration is the cornerstone of its function as a potent reducing agent. The sulfate dianion serves as the counter-ion to the two protonated 4-(methylamino)phenol cations. The stability and reactivity of the molecule are governed by this interplay between the aromatic organic cation and the inorganic sulfate anion.

Table 1: Physical and Chemical Properties of 4-(Methylamino)phenol;sulfate

| Property | Value | References |

|---|---|---|

| CAS Number | 55-55-0 | cymitquimica.comilo.orgmerckmillipore.comscbt.comsigmaaldrich.com |

| Molecular Formula | (C₇H₉NO)₂·H₂SO₄ or C₁₄H₂₀N₂O₆S | thermofisher.comilo.orgmerckmillipore.comvwr.comscbt.com |

| Molecular Weight | 344.38 g/mol | fishersci.semerckmillipore.comscbt.com |

| Appearance | White to beige or grey crystalline solid/powder | thermofisher.comcymitquimica.comacs.orgilo.orgfishersci.com |

| Melting Point | ~260 °C (decomposes) | merckmillipore.comsigmaaldrich.comfishersci.comsigmaaldrich.comtcichemicals.com |

| Solubility in Water | Soluble (e.g., 50 g/L at 20°C) | fishersci.seacs.orgfishersci.comtcichemicals.com |

| pH | 3.5 - 4.5 (50 g/L solution at 20°C) | merckmillipore.comfishersci.com |

Table 2: Spectroscopic and Identification Data of 4-(Methylamino)phenol;sulfate

| Identifier | Type | Value | References |

|---|---|---|---|

| IUPAC Name | Systematic Name | bis(4-(methylamino)phenol);sulfuric acid | thermofisher.comthermofisher.comnih.gov |

| InChI Key | International Chemical Identifier Key | ZVNPWFOVUDMGRP-UHFFFAOYSA-N | thermofisher.comthermofisher.comnih.govsigmaaldrich.com |

| SMILES | Simplified Molecular-Input Line-Entry System | CNC1=CC=C(O)C=C1.CNC1=CC=C(O)C=C1.OS(=O)(=O)O | thermofisher.comnih.govsigmaaldrich.com |

| Spectroscopy | Identification Method | Conforms to FTIR Spectrum | thermofisher.com |

| Spectroscopy | Available Data | Infrared (IR) Spectrum | chemicalbook.com |

Interdisciplinary Research Interface of 4-(Methylamino)phenol;sulfate Studies

The study and application of 4-(Methylamino)phenol;sulfate are not confined to a single discipline but rather exist at the interface of several scientific fields.

Materials Science and Nanotechnology: Its role as a reducing agent is pivotal in the synthesis of silver nanoparticles and other metallic nanostructures, which have applications in electronics, catalysis, and biomedical devices. sigmaaldrich.comsigmaaldrich.cn

Analytical Chemistry: It serves as a chromogenic reagent for the spectrophotometric determination of various analytes and is the subject of development for new electrochemical sensing platforms. acs.orgsigmaaldrich.cnacs.orgresearchgate.net

Environmental Science: The compound is studied as a potential corrosion inhibitor for metals. sigmaaldrich.comsigmaaldrich.cnindustrialchemicals.gov.au Concurrently, its presence as a potential water contaminant drives research into sensitive and selective methods for its detection and monitoring. acs.org

Biochemistry: Research into its charge-transfer interactions provides insights into fundamental biological processes. researchgate.net Furthermore, it has been identified in human blood, contributing to the study of the human exposome, which investigates the effects of lifelong environmental exposures. hmdb.ca

This interdisciplinary nature ensures that 4-(Methylamino)phenol;sulfate will remain a subject of scientific inquiry, with its unique properties being leveraged to address challenges across the scientific spectrum.

Table 3: List of Mentioned Chemical Compounds

| Compound Name | CAS Number |

|---|---|

| 4-(Methylamino)phenol;sulfate (Metol) | 55-55-0 |

| 4-(Methylamino)phenol | 150-75-4 |

| Sulfuric Acid | 7664-93-9 |

| Silver | 7440-22-4 |

| Phosphate | 14265-44-2 |

Properties

Molecular Formula |

C7H9NO5S-2 |

|---|---|

Molecular Weight |

219.22 g/mol |

IUPAC Name |

4-(methylamino)phenol;sulfate |

InChI |

InChI=1S/C7H9NO.H2O4S/c1-8-6-2-4-7(9)5-3-6;1-5(2,3)4/h2-5,8-9H,1H3;(H2,1,2,3,4)/p-2 |

InChI Key |

OHYPPUOVSUINHM-UHFFFAOYSA-L |

Canonical SMILES |

CNC1=CC=C(C=C1)O.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for 4-(Methylamino)phenol (B85996) and its Sulfate (B86663) Salt

Historically, the industrial production of 4-(methylamino)phenol has relied on a few key synthetic strategies. These methods are characterized by their use of readily available precursors and generally robust reaction conditions.

A primary industrial method for synthesizing 4-(methylamino)phenol involves the decarboxylation of N-(4-hydroxyphenyl)glycine, also known as Glycin. nih.govwikipedia.org This reaction typically requires elevated temperatures and is carried out in organic solvents like chlorobenzene (B131634) or cyclohexanone. nih.gov The process involves the removal of a carboxyl group from the precursor molecule, releasing carbon dioxide and yielding the desired N-methyl-p-aminophenol. wikipedia.org While decarboxylation is a thermodynamically favorable process, it often requires catalysts or harsh conditions to proceed at a practical rate. nih.gov Recent research has explored more versatile and efficient catalytic systems for the decarboxylation of various hydroxybenzoic acid derivatives to produce substituted phenols, highlighting the ongoing development in this area. nih.govrwth-aachen.de

Another established pathway involves the condensation of a phenol (B47542) derivative with methylamine (B109427). nih.gov Two common variations of this approach are:

Reaction of Hydroquinone (B1673460) with Methylamine: This process requires heating hydroquinone with an alcoholic solution of methylamine at high temperatures, typically between 200-250 °C. nih.govwikipedia.org

Reaction of 4-Chlorophenol (B41353) with Methylamine: 4-chlorophenol can be heated with an aqueous solution of methylamine in the presence of a copper sulfate catalyst at around 135 °C. nih.gov

These condensation reactions form the core C-N bond in the 4-(methylamino)phenol molecule. The selection of the starting phenol derivative influences the reaction conditions and the byproducts formed.

A third, related method is the methylation of 4-aminophenol (B1666318) or its hydrochloride salt, which directly introduces the methyl group to the amino functionality. nih.gov

Table 1: Comparison of Established Synthetic Pathways

| Synthetic Route | Primary Precursor(s) | Key Reagents/Conditions | Core Transformation | Reference |

|---|---|---|---|---|

| Decarboxylation | N-(4-hydroxyphenyl)glycine | High temperature, chlorobenzene/cyclohexanone solvent | Removal of -COOH group | nih.govwikipedia.org |

| Condensation | Hydroquinone, Methylamine | 200-250 °C, alcoholic solution | C-N bond formation | nih.govwikipedia.org |

| Condensation | 4-Chlorophenol, Methylamine | ~135 °C, Copper sulfate catalyst, aqueous solution | C-N bond formation | nih.gov |

| Methylation | 4-Aminophenol | Methylating agent | Addition of -CH₃ group to nitrogen | nih.gov |

Development of Novel and High-Yield Synthetic Strategies

Research continues to seek more efficient, selective, and environmentally friendly methods for synthesizing 4-(methylamino)phenol and its derivatives. One novel approach involves electrochemical synthesis. nih.govresearchgate.net This method utilizes the reaction of electrogenerated p-methylquinoneimine (derived from 4-(methylamino)phenol itself) with sulfinic acids. nih.govresearchgate.net A key advantage of this electrochemical strategy is the ability to control the selectivity of the reaction and synthesize diverse products, such as mono-, bis-, and tris-sulfonyl derivatives, simply by adjusting the applied electrode potential. nih.govresearchgate.net This technique offers a high degree of control and can be performed in one pot under green conditions. nih.gov

Mechanistic Insights into 4-(Methylamino)phenol;sulfate Formation

The formation of 4-(methylamino)phenol via the decarboxylation of N-(4-hydroxyphenyl)glycine proceeds through the cleavage of a carbon-carbon bond and the release of CO2. This type of reaction is a fundamental process in the biosynthesis of many natural products. nih.gov

In condensation reactions, the mechanism involves the nucleophilic attack of methylamine on the phenol derivative. In the case of 4-chlorophenol, the copper catalyst facilitates the nucleophilic aromatic substitution of the chlorine atom.

The electrochemical synthesis of sulfonyl derivatives provides a clear mechanistic insight. The initial step is the oxidation of 4-(methylamino)phenol at the electrode surface to form a reactive intermediate, p-methylquinoneimine. This intermediate is then susceptible to nucleophilic attack by sulfinic acids. The subsequent addition and aromatization lead to the final sulfonyl-p-(methylamino)phenol product. nih.gov

The final step in producing the title compound is the reaction of the synthesized 4-(methylamino)phenol base with sulfuric acid. This is an acid-base reaction where two molecules of the phenolic base react with one molecule of sulfuric acid to form the stable sulfate salt, often referred to as a hemisulfate salt. sigmaaldrich.comsigmaaldrich.com

Purity Assessment and Isolation Techniques in Advanced Synthesis

Ensuring the high purity of 4-(methylamino)phenol sulfate is crucial for its applications. The purity of the final product is typically assessed using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining the purity, often achieving results greater than 98.0%. avantorsciences.comtcichemicals.comtcichemicals.com Other methods may include assessing the ignition residue and performing specific tests for contaminants like phosphate (B84403). sigmaaldrich.com

Isolation of the synthesized product often involves precipitation from the reaction mixture, followed by filtration. The collected solid is then typically washed to remove unreacted starting materials and byproducts. researchgate.net Further purification can be achieved through recrystallization from a suitable solvent. The final product is a white to light gray crystalline powder. tcichemicals.comtcichemicals.com

Table 2: Analytical Techniques for Purity Assessment

| Technique | Principle | Application |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | Quantifies the amount of 4-(methylamino)phenol sulfate and detects impurities. |

| Ignition Residue | Measures the amount of residual substance not volatilized when a sample is ignited. | Determines the level of non-volatile inorganic impurities. |

| Titration | A quantitative chemical analysis method to determine the concentration of an identified analyte. | Can be used to determine the assay of the acidic or basic components. |

Considerations for Green Chemistry Principles in 4-(Methylamino)phenol;sulfate Synthesis

The principles of green chemistry are increasingly being applied to chemical manufacturing to reduce environmental impact. organic-synthesis.comjddhs.com For the synthesis of 4-(methylamino)phenol sulfate, several principles are particularly relevant:

Prevention of Waste: Designing syntheses to maximize the incorporation of all materials used in the process into the final product (atom economy). paperpublications.org

Use of Catalysts: Employing catalytic reagents in small amounts is superior to using stoichiometric reagents, which are used in excess and generate more waste. organic-synthesis.compaperpublications.org The use of a copper catalyst in the condensation reaction is an example. nih.gov

Safer Solvents and Reaction Conditions: Traditional organic solvents can be hazardous. jddhs.com Research into electrochemical synthesis, which can be performed in aqueous buffer solutions, represents a move towards greener conditions. nih.gov Running reactions at ambient temperature and pressure whenever possible also increases energy efficiency. organic-synthesis.com

Real-time Analysis: In-process monitoring can help prevent the formation of byproducts and hazardous substances. paperpublications.org

The electrochemical synthesis of 4-(methylamino)phenol derivatives is a prime example of a greener strategy, as it uses electrons as a "clean reagent" and allows for high selectivity and control, minimizing waste in one-pot procedures. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Investigations

Fundamental Redox Chemistry of 4-(Methylamino)phenol (B85996);sulfate (B86663)

4-(methylamino)phenol sulfate is a well-established reducing agent, a property central to its applications in photographic development and as a corrosion inhibitor. sigmaaldrich.comfishersci.se Its redox chemistry involves the transfer of electrons from the molecule to an oxidizing agent.

The oxidation of 4-(methylamino)phenol is a stepwise process. It is understood to proceed via the formation of radical intermediates. researchgate.net The initial step involves a one-electron oxidation to generate a phenoxy free radical. researchgate.net This intermediate can then be further oxidized.

Electrochemical studies have been instrumental in clarifying these pathways. Cyclic voltammetry experiments show a pair of redox waves, confirming the reversible nature of the electron transfer process under certain conditions. uhasselt.be The oxidation forms of para-aminophenols, such as 4-(methylamino)phenol, can undergo hydrolysis to ultimately form p-benzoquinone as a final product. researchgate.net This reactivity is leveraged in various analytical methods where the compound is oxidized to produce a detectable signal. echemcom.comresearchgate.net The interaction with nitrogen dioxide, for instance, is strong, resulting in high absorption efficiency where nitrite (B80452) is the primary reaction product. acs.org

Electrochemical investigations have quantified several parameters related to the electron transfer events, highlighting the influence of electrode materials on the reaction kinetics. uhasselt.beresearchgate.net

Table 1: Electrochemical Parameters for the Oxidation of 4-(Methylamino)phenol Sulfate

| Parameter | Value | Condition/Method | Source |

|---|---|---|---|

| Charge Transfer Coefficient (α) | 0.51 | Electrooxidation on LiCoO2 nanosphere modified carbon ionic liquid electrode (CILE) | researchgate.net |

| Number of Electrons Transferred (n) | 0.91 | ||

| Standard Electrode Reaction Rate Constant (kₛ) | 0.92 s⁻¹ | ||

| Apparent Diffusion Coefficient (D) | 7.06 × 10⁻⁵ cm²/s |

The reduction of 4-(methylamino)phenol leads to the formation of the corresponding amine. However, the parent compound, 4-(methylamino)phenol sulfate, exhibits sensitivities that affect its stability. It is known to be sensitive to light and air, which can cause it to discolor. fishersci.comthermofisher.com The material is generally stable under normal ambient and anticipated storage conditions. carlroth.comsigmaaldrich.com

Studies on its stability in various solvents have provided specific insights. For example, a 200 mg/ml solution in 5% carboxymethylcellulose was found to be stable for up to nine days when stored at room temperature under an inert atmosphere and protected from light. europa.eu In dimethyl sulfoxide (B87167) (DMSO), solutions ranging from 0.1 to 50 mg/ml were stable for a four-hour period under similar protective conditions. europa.eu

Table 2: Stability of 4-(Methylamino)phenol Sulfate Solutions

| Solvent | Concentration | Storage Conditions | Observed Stability | Source |

|---|---|---|---|---|

| 5% Carboxymethylcellulose (CMC) | 200 mg/ml | Room temperature, inert atmosphere, protected from light | Stable for up to 9 days | europa.eu |

| Dimethyl sulfoxide (DMSO) | 0.1 - 50 mg/ml | Stable for up to 4 hours | europa.eu |

Oxidative Coupling Reactions Involving 4-(Methylamino)phenol;sulfate

Oxidative coupling is a significant reaction pathway for 4-(methylamino)phenol sulfate, particularly in the presence of oxidizing agents and other reactive molecules (couplers). researchgate.netresearchgate.neteuropa.eu This process is fundamental to its use in applications like hair dyeing, where it reacts with couplers to form larger colorant molecules. europa.eueuropa.eu

The mechanism of oxidative coupling can lead to the formation of dimers, trimers, and polymers. For the closely related compound p-aminophenol, oxidation can result in the formation of a complex trimer, NN′-bis-(p-hydroxyphenyl)-2-hydroxy-5-amino-1,4-benzoquinone di-imine, which is formed from three molecules of the parent compound. researchgate.netstackexchange.com However, the N-methyl group in 4-(methylamino)phenol prevents it from forming this exact analogical structure. stackexchange.com

The ultimate products of p-aminophenol oxidation are often polymeric. researchgate.net Electrochemical studies indicate that while ortho-aminophenol derivatives tend to undergo dimerization reactions upon oxidation, para-aminophenol derivatives are more prone to hydrolysis of the resulting quinoneimine form. researchgate.net This suggests a complex competition between polymerization, dimerization, and hydrolysis pathways for 4-(methylamino)phenol. The process of polymerization is generally an exothermic reaction. libretexts.org

The outcome of reactions involving 4-(methylamino)phenol sulfate is highly dependent on the nature of the oxidizing agent used. carlroth.comsigmaaldrich.com Violent or exothermic reactions can occur with strong oxidizing agents. carlroth.comsigmaaldrich.com In hair dye formulations, it is typically mixed with hydrogen peroxide, which acts as the oxidant to initiate the coupling reactions with other dye precursors. europa.eu

In analytical chemistry, various oxidizing agents are employed to facilitate its coupling with other reagents for spectrophotometric determination. These include bromate (B103136) and sodium periodate. echemcom.comresearchgate.netresearchgate.net The choice of oxidant can influence the specific product formed and the kinetics of the reaction.

Table 3: Oxidizing Agents Used in Reactions with 4-(Methylamino)phenol Sulfate

| Oxidizing Agent | Context of Use | Source |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Oxidative hair dye formulations | europa.eu |

| Potassium Bromate (KBrO₃) | Catalytic determination of vanadium via oxidative coupling | researchgate.netresearchgate.net |

| Sodium Periodate (NaIO₄) | Determination of drugs via charge transfer interaction | echemcom.com |

| Potassium Ferricyanide (K₃[Fe(CN)₆]) | Used as an oxidant for the related p-aminophenol | stackexchange.com |

| Nitrogen Dioxide (NO₂) | Studied for absorption in aqueous solutions | acs.org |

The kinetics of oxidative coupling reactions are influenced by several factors, including pH, temperature, and the concentrations of the reactants. researchgate.netresearchgate.netresearchgate.net For the oxidation of the related p-aminophenol, the rate-controlling steps are pH-dependent. stackexchange.com Similarly, studies on 4-(methylamino)phenol derivatives show that reaction rates are strongly dependent on the solution's pH. researchgate.net

Kinetic-spectrophotometric methods have been used to study the catalytic oxidation of similar phenols, determining optimal pH and temperature for the reactions. researchgate.net For 4-(methylamino)phenol sulfate itself, kinetic studies involving its oxidative coupling have been used to develop analytical methods for determining trace elements. researchgate.netresearchgate.net These studies follow the rate of formation of the colored product over time to quantify the catalyst's concentration. researchgate.net Electrochemical methods have also provided key kinetic data, such as the standard electrode reaction rate constant. researchgate.net

Table 4: Kinetic and Reaction Condition Data

| Finding/Parameter | Value/Observation | Context | Source |

|---|---|---|---|

| Standard Electrode Reaction Rate Constant (kₛ) | 0.92 s⁻¹ | Electrooxidation on a modified electrode | researchgate.net |

| pH Dependence | Rate-controlling steps depend on solution pH | Oxidation of p-aminophenol | stackexchange.com |

| Optimal Temperature | 35°C | Vanadium determination via bromate oxidative coupling | researchgate.netresearchgate.net |

| Optimal pH | 2.40 - 3.10 | Vanadium determination via bromate oxidative coupling | researchgate.netresearchgate.net |

Acid-Base Equilibria and Protonation States of 4-(Methylamino)phenol;sulfate

The chemical behavior of 4-(methylamino)phenol;sulfate in solution is significantly influenced by pH due to the presence of two ionizable groups: a phenolic hydroxyl group and a secondary aliphatic amine (the methylamino group). The molecule can exist in several protonation states, and the dominant form is dictated by the pKa of each group and the pH of the solution. utexas.edu The compound is commercially available as a sulfate salt, where the methylamino group is typically protonated, forming bis[4-(methylamino)phenol] sulfate. wikipedia.orghaz-map.com A solution of this salt in water is acidic, with a pH reported to be between 3.5 and 4.5 for a 50 g/L concentration at 20°C. merckmillipore.com

The relevant equilibria are:

Deprotonation of the protonated methylamino group.

Deprotonation of the phenolic hydroxyl group.

The pKa for the phenolic proton of the parent compound, 4-(methylamino)phenol, has been predicted to be approximately 11.3. chemicalbook.com The pKa for the protonated methylamino group is analogous to that of similar N-methyl anilinium ions, which is typically in the range of 4-5.

Based on these pKa values, the protonation states of the 4-(methylamino)phenol cation across a pH range can be summarized as follows:

In strongly acidic solutions (pH < 4): The methylamino group is protonated (-NH₂⁺CH₃), and the phenolic group is in its neutral form (-OH). The molecule carries a net positive charge.

In mildly acidic to neutral solutions (pH 5 to 9): The methylamino group is deprotonated and neutral (-NHCH₃), while the phenolic group remains protonated (-OH). The molecule is a neutral zwitterion in this range.

In alkaline solutions (pH > 11.3): Both the methylamino group and the phenolic group are deprotonated. The phenolic hydroxyl group loses its proton to form a phenoxide ion (-O⁻), resulting in a molecule with a net negative charge. acs.org

The reactivity of the compound, particularly as a reducing agent, is highly dependent on pH. The deprotonated phenoxide form, present at high pH, is a much stronger reducing agent than the protonated phenolic form. acs.org

Table 1: Predominant Protonation States of 4-(Methylamino)phenol at Various pH Ranges

| pH Range | State of Methylamino Group | State of Phenolic Group | Net Charge of Species |

|---|---|---|---|

| < 4 | Protonated (-NH₂⁺CH₃) | Protonated (-OH) | +1 |

| 5 - 9 | Neutral (-NHCH₃) | Protonated (-OH) | 0 |

Spectroscopic Probing of Reactive Intermediates

The function of 4-(methylamino)phenol;sulfate as a reducing agent, particularly in photographic development and other oxidative reactions, involves the formation of short-lived reactive intermediates. wikipedia.org Spectroscopic techniques are essential for detecting and characterizing these species, providing insight into the reaction mechanism.

UV-Visible (UV-Vis) Spectroscopy: This technique is used to monitor the progress of oxidation reactions by observing changes in the absorption spectra. The parent compound, p-methylaminophenol sulphate, exhibits absorption maxima at 220.5 nm and 271.5 nm. europa.eu During oxidation, new absorption bands appear that correspond to the formation of intermediates and final products. acs.org The initial one-electron oxidation of 4-(methylamino)phenol is believed to form a semiquinoneimine radical, which is a highly colored species. Further oxidation can lead to the formation of quinoneimine. In the oxidation of similar phenolic compounds, intermediates such as benzoquinone and hydroquinone (B1673460) have been identified using spectroscopic methods. semanticscholar.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, also known as Electron Spin Resonance (ESR), is the most direct and powerful method for studying species with unpaired electrons, such as free radicals. wikipedia.orgbruker.com Since the oxidation of 4-(methylamino)phenol proceeds via one-electron transfer steps, radical intermediates are formed. nih.gov EPR spectroscopy can unambiguously detect these radicals, and analysis of the resulting spectrum can provide information about the radical's structure, electronic environment, and concentration. bruker.commosbri.eu For instance, in the laccase-catalyzed oxidation of a structurally similar compound, 4-methylamino benzoic acid, EPR spectroscopy combined with theoretical calculations was used to identify and characterize a dimeric cation radical intermediate. nih.gov A similar approach can be applied to elucidate the radical intermediates generated from 4-(methylamino)phenol;sulfate during its chemical reactions.

Reaction Kinetics Under Varied Environmental and Chemical Conditions

The rate at which 4-(methylamino)phenol;sulfate undergoes oxidation is highly dependent on several factors, including pH, temperature, and the concentration of reactants and catalysts. Understanding these kinetics is crucial for its application in photography and for its degradation in environmental contexts. wikipedia.orgresearchgate.net

Effect of pH: The pH of the solution has a profound effect on the reaction rate. As an oxidizing agent, its redox potential is strongly pH-dependent. researchgate.net The rate of oxidation generally increases with higher pH. mdpi.com This is because at higher pH values, the phenolic group deprotonates to form the phenoxide anion, which is more easily oxidized than the neutral phenol (B47542). acs.org Studies on the oxidation of various phenolic compounds have consistently shown enhanced reaction rates under more alkaline conditions. mdpi.com In the context of photographic developers, which are typically alkaline, this pH-dependent activity is a key principle. wikipedia.org

Effect of Reactant and Catalyst Concentration: The reaction kinetics are also a function of the concentration of the oxidizing agent and any catalysts present. A study on the degradation of Metol using Fenton's reagent (a source of hydroxyl radicals) provides detailed kinetic data. The degradation was found to follow first-order kinetics with respect to both Metol and the Fe²⁺ catalyst. researchgate.net

Effect of Temperature: Reaction rates generally increase with temperature. For the Fenton oxidation of Metol, complete destruction of the compound could be achieved at elevated temperatures of around 60°C. researchgate.net

The following table summarizes findings from a kinetic study on the oxidation of Metol by Fenton's reagent, illustrating the influence of various chemical conditions.

Table 2: Research Findings on the Reaction Kinetics of Metol Oxidation by Fenton's Reagent

| Parameter Varied | Conditions | Observation | Kinetic Finding | Source |

|---|---|---|---|---|

| pH | [Metol]=5.0x10⁻³ M, [H₂O₂]=0.2 M, [Fe²⁺]=9.0x10⁻⁴ M, T=25°C | Optimal degradation observed in the pH range of 3-5. | Reaction rate is highly pH-dependent. | researchgate.net |

| [Fe²⁺] Concentration | [Metol]=5.0x10⁻³ M, [H₂O₂]=0.25 M, pH=3, T=25°C | Increased [Fe²⁺] leads to a faster and more complete degradation of Metol. | The reaction behaves as a first-order reaction with respect to Fe²⁺ concentration. | researchgate.net |

| [H₂O₂] Concentration | [Metol]=5.0x10⁻³ M, [Fe²⁺]=9.0x10⁻⁴ M, pH=4, T=25°C | COD reduction increases with H₂O₂ concentration up to a point, after which the effect levels off. | Optimal [H₂O₂] was found to be 0.2 M for 5x10⁻³ M Metol. | researchgate.net |

| Temperature | [Metol]=5.0x10⁻³ M, [H₂O₂]=0.2 M, [Fe²⁺]=9.0x10⁻⁴ M, pH=4 | Complete destruction of organic matter is achievable at ~60°C. | Reaction rate increases with temperature. | researchgate.net |

| UV-Assistance | Dark vs. Photo-assisted Fenton reaction | The photo-Fenton reaction significantly enhances the rate and extent of COD reduction compared to the dark reaction. | Photo-assistance accelerates the generation of hydroxyl radicals, improving degradation efficiency. | researchgate.net |

In photographic applications, the combination of Metol with hydroquinone in "MQ" developers leads to a synergistic effect known as superadditivity, where the rate of development is greater than the sum of the rates of the individual agents. wikipedia.org This highlights the complex kinetic interactions that can occur in multi-component chemical systems.

Advanced Spectroscopic and Analytical Research Techniques

Advanced Spectrophotometric Methodologies for Reaction Analysis

Spectrophotometry serves as a fundamental tool for analyzing reactions involving 4-(Methylamino)phenol (B85996) sulfate (B86663). Its ability to form colored species upon oxidation makes it highly suitable for quantitative analysis and reaction monitoring.

UV-Visible spectroscopy is a powerful method for real-time monitoring of chemical reactions. For 4-(Methylamino)phenol sulfate, this technique is often employed to track its oxidation. The compound itself is a reducing agent, and upon oxidation, it typically forms quinone or quinoneimine species which exhibit strong absorbance in the visible region of the electromagnetic spectrum. rjptonline.org

The progress of reactions where 4-(Methylamino)phenol sulfate acts as a reagent can be followed by measuring the increase in absorbance at the specific wavelength (λmax) of the colored product. For instance, in the presence of an oxidizing agent, Metol is converted to its oxidized form, N-methyl-1,4-benzoquinoneimine. researchgate.net This species can then couple with other molecules to produce intensely colored chromophores, allowing for the sensitive tracking of product formation over time. rjptonline.orgresearchgate.net The rate of color development is directly proportional to the rate of the reaction, providing valuable kinetic data.

Quantitative assays have been developed for various analytes using 4-(Methylamino)phenol sulfate as a key reagent. These methods are typically indirect, relying on the reaction of the target analyte with an oxidizing agent, where the excess oxidant then reacts with Metol to produce a measurable colored complex. rjptonline.org Alternatively, the analyte can be derivatized, and this derivative then reacts with the oxidized form of Metol. researchgate.net

A notable example is the determination of the drug nifedipine (B1678770). In one method, nifedipine is reduced to its hydroxylamino derivative. This derivative is then reacted with the oxidation product of 4-(Methylamino)phenol sulfate (N-methyl-1,4-benzoquinoneimine) to form a chromophore with a maximum absorbance at 525 nm. researchgate.net This assay demonstrates linearity over a specific concentration range and is a testament to the utility of Metol in developing robust spectrophotometric methods. researchgate.net Such methods are valued for their simplicity, sensitivity, and reproducibility. researchgate.net

Table 1: Example of a Quantitative Spectrophotometric Assay Using 4-(Methylamino)phenol sulfate This table is interactive. You can sort and filter the data.

| Analyte | Reagent System | Wavelength (λmax) | Linear Range | Molar Absorptivity | Detection Limit | Ref. |

|---|---|---|---|---|---|---|

| Nifedipine | Zn/NH4Cl, 4-(Methylamino)phenol, K2Cr2O7 | 525 nm | 5-175 µg/mL | 1.9 x 10³ L mol⁻¹ cm⁻¹ | 1.1 µg/mL | researchgate.net |

Electrochemical Characterization and Electrocatalytic Studies

Electrochemical methods are paramount for investigating the redox properties of 4-(Methylamino)phenol sulfate and for designing sensitive analytical sensors. These techniques probe the electron transfer characteristics at electrode interfaces.

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are extensively used to study the electrochemical behavior of 4-(Methylamino)phenol sulfate. acs.orgresearchgate.netnih.gov Voltammetric studies reveal that the compound undergoes oxidation at a specific potential, which can be influenced by the electrode material and the pH of the medium. mdpi.com The process typically involves the transfer of electrons and protons, and the mechanism is often found to be diffusion-controlled. researchgate.netresearchgate.net

Research using various modified electrodes has shown that the electrocatalytic oxidation of Metol can be significantly enhanced. For example, modifying a carbon paste electrode with gold nanoparticles and a diphenylacetylene (B1204595) "molecular wire" resulted in well-defined redox peaks with a high current response, indicating a rapid electrochemical reaction. researchgate.net The separation between the anodic and cathodic peak potentials (ΔEp) in cyclic voltammograms provides information about the electron transfer kinetics. mdpi.comresearchgate.net A smaller ΔEp value, as seen with the gold nanoparticle-modified electrode (0.074 V), suggests faster electron transfer compared to an unmodified electrode (0.077 V). researchgate.net

Table 2: Cyclic Voltammetric Data for Metol Oxidation on Different Electrodes This table is interactive. You can sort and filter the data.

| Electrode | Anodic Peak Potential (Epa) | Cathodic Peak Potential (Epc) | Peak Separation (ΔEp) | Ref. |

|---|---|---|---|---|

| Carbon Paste Electrode | 0.252 V | 0.175 V | 0.077 V | researchgate.net |

| AuNP-Modified Carbon Paste Electrode | 0.247 V | 0.173 V | 0.074 V | researchgate.net |

| LiCoO2/CILE | --- | --- | --- | researchgate.net |

Note: Specific potential values for the LiCoO2/CILE were not provided in the abstract, but the study reported significantly enhanced electrochemical responses. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for characterizing the properties of electrode surfaces and their interfaces with the electrolyte. researchgate.netrsc.org In the context of 4-(Methylamino)phenol sulfate analysis, EIS is used to evaluate the performance of modified electrodes. researchgate.netresearchgate.net

The technique works by applying a small amplitude AC potential over a range of frequencies and measuring the current response. The resulting impedance data, often visualized in a Nyquist plot, can be modeled with an equivalent circuit to determine parameters like charge transfer resistance (Rct). rsc.org A lower Rct value indicates more facile electron transfer at the electrode-electrolyte interface. Studies on sensors for Metol have utilized EIS to confirm that the modification of an electrode surface, for instance with LiCoO2 nanospheres or gold nanoparticles, leads to a decrease in charge transfer resistance, thereby facilitating the electrochemical reaction and enhancing sensor sensitivity. researchgate.netresearchgate.net

The development of novel electrochemical sensors for the detection of 4-(Methylamino)phenol sulfate is an active area of research, driven by the need for sensitive and selective monitoring, particularly in environmental samples. acs.orgnih.govacs.org These sensors are often based on glassy carbon or screen-printed carbon electrodes modified with various nanomaterials. acs.orgresearchgate.netnih.gov

The design of these sensors leverages the unique properties of materials like zinc oxide (ZnO) nanoplatelets, boron-doped carbon nitride (B-g-C3N4), lithium cobalt oxide (LiCoO2), and calcium molybdate (B1676688) (CaMoO4) to enhance electrocatalytic activity towards Metol oxidation. acs.orgresearchgate.netnih.gov The synergistic effects between different components of a composite material can create more active sites and improve electron transport pathways. acs.orgacs.orgnih.gov For example, a sensor made from a CaMoO4/V-gCN composite demonstrated a very low detection limit and a wide linear response range for Metol. nih.gov

These advanced sensors not only provide high sensitivity and selectivity but also serve as platforms for studying the electrocatalytic mechanism. acs.org Investigations confirm that the enhanced performance is often due to a fast electron transfer event at the modified electrode surface. acs.orgresearchgate.net

Table 3: Performance of Various Electrochemical Sensors for 4-(Methylamino)phenol sulfate (Metol) Detection This table is interactive. You can sort and filter the data.

| Electrode Modifier | Technique | Linear Range (µM) | Limit of Detection (LOD) | Sensitivity | Ref. |

|---|---|---|---|---|---|

| ZnO/2D-BCN | DPV | 0.039–1617 | 8.6 nM | 0.804 µA µM⁻¹ cm⁻² | acs.org |

| CoMn2O4@RGO | DPV | 0.01–137.65 | 50 nM | 3.77 µA µM⁻¹ cm⁻² | researchgate.net |

| MoS2 | DPV | 0.2–1211 | 10 nM | 1.05 µA µM⁻¹ cm⁻² | researchgate.net |

| CaMoO4/V-gCN | DPV | 0.002–1222.11 | 50 nM | --- | nih.gov |

| LSO@f-HNT | DPV | 0.01–480 | 2.1 nM | --- | acs.org |

| AuNP-Molecular Wire | --- | 2.0–800 | 640 nM | --- | researchgate.net |

Determination of Electron Transfer Kinetics and Apparent Diffusion Coefficients

The electrochemical behavior of 4-(methylamino)phenol sulfate (metol) has been a subject of study, particularly its electron transfer kinetics and diffusion characteristics. These parameters are crucial for understanding its reactivity in various chemical systems.

Electrochemical studies have successfully determined key parameters for the electrooxidation of metol. In one such study using a LiCoO2 nanosphere modified carbon ionic liquid electrode, the charge transfer coefficient (α), the number of electrons transferred (n), the standard electrode reaction rate constant (k_s), and the apparent diffusion coefficient (D_app) were calculated. researchgate.net The findings from this and other related research are summarized in the table below.

These studies demonstrate that modifications to electrode surfaces can significantly enhance the electrochemical response of metol, facilitating faster electron transfer rates. researchgate.net The variation in these parameters across different electrode systems highlights the influence of the electrode material on the kinetics of the redox reactions. researchgate.net

Chromatographic Separations for Complex Mixture Analysis

Chromatographic techniques are indispensable for the separation and analysis of 4-(methylamino)phenol sulfate, especially in complex matrices like cosmetic formulations.

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purity assessment of 4-(methylamino)phenol sulfate. laboratoriumdiscounter.nlpsu.educhrom-china.commdpi.com Several HPLC methods have been developed for its determination in products such as oxidative hair dyes. hmdb.ca

One method utilized a Waters Atlantis® T3 MV Kit column (250 mm × 4.6 mm, 5 μm) with gradient elution. The mobile phase consisted of a 0.02 mol/L ammonium (B1175870) acetate (B1210297) aqueous solution (containing 4% acetonitrile) and acetonitrile, with the column temperature maintained between 30 ℃ and 35 ℃. Detection was performed using a photodiode array detector. Another study employed a reversed-phase HPLC (RP-HPLC) method with a mobile phase of methanol (B129727) and Soerensen buffer (pH 8) in various proportions. hmdb.ca

The purity of commercial 4-(methylamino)phenol sulfate is often specified to be ≥98.0% as determined by HPLC. laboratoriumdiscounter.nlpsu.educhrom-china.com

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile compounds. For non-volatile compounds like 4-(methylamino)phenol sulfate, a derivatization step is necessary to increase their volatility.

A study on the analysis of oxidative hair dye ingredients utilized in situ chemical derivatization with acetic anhydride. rsc.org This process converts the analyte into a more volatile derivative suitable for GC-MS analysis. The derivatization produces characteristic ions, such as the [M-CH2CO]+ ion at m/z (M-42), which is formed by the loss of a ketene (B1206846) group from the derivatized ingredient. rsc.org This characteristic fragmentation is useful for selective ion monitoring (SIM) in GC-MS, enhancing the method's selectivity and sensitivity. rsc.org

Mass Spectrometry for Molecular Structure and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elucidating the structure of compounds like 4-(methylamino)phenol sulfate.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the elemental composition of a molecule. The monoisotopic molecular weight of 4-(methylamino)phenol is 123.068413914 Da. researchgate.net For the sulfate salt, (C₇H₁₀NO)₂SO₄, the molar mass is 344.38 g/mol . wikipedia.org HRMS is critical for validating the molecular weight of the compound and its derivatives. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Characterization

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation patterns of ions, providing detailed structural information. In MS/MS experiments, precursor ions are selected and then fragmented through collision-induced dissociation (CID). The resulting product ions are analyzed to map the fragmentation pathways.

For sulfated compounds, a common fragmentation pathway involves the loss of the sulfo group (SO₃) or related fragments like HSO₃⁻ and HSO₄⁻. In the analysis of sulfated lipids, fragment ions corresponding to SO₃⁻ (m/z 79.9562), HSO₃⁻ (m/z 80.9620), and HSO₄⁻ (m/z 96.9589) were observed. While specific MS/MS fragmentation data for 4-(methylamino)phenol sulfate is not detailed in the provided context, the general principles of MS/MS suggest that fragmentation would likely involve the loss of the sulfate group and fragmentation of the N-methylaminophenol moiety. The use of different mass analyzers and collision energies can influence the resulting fragmentation spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic compounds like 4-(Methylamino)phenol sulfate. While detailed spectral analyses are often considered routine and may not be extensively published, reports confirm the use of NMR for the characterization of this compound, ensuring it conforms to its expected structure. nih.gov

One-Dimensional (¹H, ¹³C) and Two-Dimensional NMR Techniques

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are fundamental techniques for determining the molecular skeleton of 4-(Methylamino)phenol sulfate. In solution, the compound exists as the bis(4-(methylamino)phenol) cation and the sulfate anion.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For the 4-(methylamino)phenol cation, distinct signals are expected. The aromatic protons on the benzene (B151609) ring typically appear as two sets of doublets due to their coupling, characteristic of a 1,4-disubstituted pattern. The N-methyl group gives rise to a singlet, while the amine (N-H) and hydroxyl (O-H) protons produce signals whose chemical shift and appearance can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in the 4-(methylamino)phenol structure produces a distinct signal. The spectrum would show four signals for the aromatic carbons (two for the protonated carbons and two for the substituted carbons) and one signal for the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the electron-donating nature of the hydroxyl and methylamino groups.

While specific experimental data for the sulfate salt is not always detailed in publicly accessible literature, predicted spectra for the parent compound, 4-(methylamino)phenol, can offer insight into the expected chemical shifts. hmdb.ca Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to definitively assign proton and carbon signals by showing correlations between coupled protons (COSY) or between protons and their directly attached carbons (HSQC).

Table 1: Expected ¹H and ¹³C NMR Signals for the 4-(Methylamino)phenol Cation This table is based on the fundamental principles of NMR and the known structure of the molecule, as specific experimental data for the sulfate salt is not widely published.

| Nucleus | Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | Aromatic C-H (adjacent to -NHCH₃) | ~6.7-7.0 | Doublet (d) | Two equivalent protons. |

| ¹H | Aromatic C-H (adjacent to -OH) | ~6.6-6.9 | Doublet (d) | Two equivalent protons. |

| ¹H | N-CH₃ | ~2.7-3.0 | Singlet (s) | Three equivalent protons. |

| ¹H | N-H | Variable | Broad Singlet (br s) | Shift is solvent and concentration dependent. |

| ¹H | O-H | Variable | Broad Singlet (br s) | Shift is solvent and concentration dependent. |

| ¹³C | Aromatic C-OH | ~150-155 | Singlet | Quaternary carbon. |

| ¹³C | Aromatic C-NHCH₃ | ~140-145 | Singlet | Quaternary carbon. |

| ¹³C | Aromatic C-H (adjacent to -NHCH₃) | ~115-120 | Doublet | Two equivalent carbons. |

| ¹³C | Aromatic C-H (adjacent to -OH) | ~114-118 | Doublet | Two equivalent carbons. |

| ¹³C | N-CH₃ | ~30-35 | Quartet | Methyl carbon. |

Solid-State NMR for Crystalline Forms

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing materials in their solid, crystalline form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are dominated by these interactions, which provide rich information about the local structure, packing, and dynamics in the solid state.

For 4-(Methylamino)phenol sulfate, ssNMR could be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra due to differences in their crystal lattice and intermolecular interactions.

Characterize Ionic Interactions: The technique can probe the local environment around the nitrogen and oxygen atoms, providing insight into the hydrogen bonding network and the ionic interactions between the 4-(methylamino)phenol cation and the sulfate anion.

Study Molecular Conformation: ssNMR can determine the conformation of the molecule as it exists in the crystal, which may differ from its conformation in solution.

Although ssNMR is a highly valuable technique for the analysis of crystalline solids, no specific studies applying it to 4-(Methylamino)phenol sulfate have been identified in the surveyed literature.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and studying intermolecular forces, such as hydrogen bonding.

Fourier Transform Infrared (FTIR) Spectroscopy for Bonding Characterization

FTIR spectroscopy is a cornerstone technique for the identification and characterization of 4-(Methylamino)phenol sulfate, with its use being a standard quality control specification. fishersci.co.uk The FTIR spectrum provides a molecular "fingerprint" by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of the molecule's bonds.

The key functional groups in 4-(Methylamino)phenol sulfate give rise to characteristic absorption bands:

O-H and N-H Stretching: Broad absorption bands are expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl and secondary amine groups, with the broadening indicative of hydrogen bonding.

Aromatic C-H Stretching: Signals typically appear just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Vibrations from the methyl group are expected in the 2850-2960 cm⁻¹ region.

Aromatic C=C Stretching: Peaks in the 1500-1600 cm⁻¹ range are characteristic of the benzene ring.

C-O and C-N Stretching: These vibrations are found in the fingerprint region, typically between 1000-1300 cm⁻¹.

S-O Stretching: The sulfate counter-ion (SO₄²⁻) exhibits strong, characteristic absorption bands, often seen around 1100 cm⁻¹, which confirms the presence of the sulfate salt. electrochemsci.org

Table 2: Characteristic FTIR Absorption Bands for 4-(Methylamino)phenol Sulfate This table outlines the expected vibrational modes based on the compound's functional groups.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200 - 3600 | Stretching (ν) | O-H and N-H |

| 3000 - 3100 | Stretching (ν) | Aromatic C-H |

| 2850 - 2960 | Stretching (ν) | Aliphatic C-H (in -CH₃) |

| 1500 - 1600 | Stretching (ν) | Aromatic C=C |

| 1200 - 1350 | Stretching (ν) | C-N |

| 1000 - 1250 | Stretching (ν) | C-O |

| ~1100 | Stretching (ν) | S-O (in SO₄²⁻) |

Surface-Enhanced Raman Spectroscopy (SERS) for Adsorption and Surface Interaction Analysis

While a standard Raman spectrum of 4-(Methylamino)phenol sulfate can provide complementary vibrational information to FTIR, its application in Surface-Enhanced Raman Spectroscopy (SERS) is particularly noteworthy for analyzing surface interactions. SERS is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto or very near to a nanostructured metal surface, typically silver or gold.

Research has shown that 4-(Methylamino)phenol sulfate, or Metol, is frequently used as a reducing agent in the wet chemical synthesis of silver nanoparticles (AgNPs) and nanowires intended for use as SERS substrates. researchgate.netscience.gov In this process, Metol donates electrons to reduce silver ions (Ag⁺) to metallic silver (Ag⁰), leading to the nucleation and growth of nanoparticles.

This synthetic role is intrinsically linked to surface adsorption and interaction:

Adsorption Mechanism: For the reduction to occur, the Metol molecule must first adsorb onto the surface of the nascent silver nanostructures. Its subsequent oxidation to a quinone-type species is a surface-mediated process.

Surface Interaction Analysis: The SERS effect itself arises from this intimate contact. The chemical and electronic properties of Metol, including its adsorption geometry and binding affinity to the silver surface, influence the kinetics of nanoparticle formation and the final morphology of the SERS substrate. Therefore, the use of Metol in this context is a direct application of its surface interaction properties, which can be probed by SERS. Studies have focused on the resulting SERS-active substrates to detect other analytes, but the process highlights the fundamental interaction between Metol and the metal surface. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the chemical behavior of 4-(Methylamino)phenol (B85996) sulfate (B86663).

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized geometry and electronic energy of molecules. In a study focused on the electrochemical detection of p-(methylamino)phenol sulfate (MTL), DFT calculations were employed to understand the energy states of the molecule. nih.gov The geometry of the 4-(methylamino)phenol molecule is optimized to find the lowest energy conformation, which is essential for accurate subsequent calculations of other properties. These calculations provide the total energy, bond lengths, and bond angles of the molecule in its most stable state.

For instance, theoretical studies on similar phenolic compounds, such as phenol (B47542) itself, have utilized DFT with specific functionals like B3LYP and basis sets (e.g., 6-31+G(d,p)) to model their structure and energetics accurately. researchgate.net The optimization process involves finding the minimum on the potential energy surface of the molecule. rsc.org

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. numberanalytics.com

In the context of 4-(methylamino)phenol sulfate, a smaller HOMO-LUMO gap would suggest higher reactivity. This is particularly relevant in its role as a developing agent in photography, which involves its oxidation. DFT calculations can determine the energies of these frontier orbitals. For example, in a study on an electrochemical sensor for MTL, DFT was used to investigate the electron transport channels, which are directly related to the frontier orbitals. nih.gov The analysis of the spatial distribution of HOMO and LUMO can predict the sites of electrophilic and nucleophilic attack. For phenolic compounds, the HOMO is typically localized on the aromatic ring and the oxygen atom, indicating that these are the primary sites for oxidation. researchgate.net

| Parameter | Value | Significance |

|---|---|---|

| EHOMO | -5.2 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, electronic transitions)

DFT calculations are also a powerful tool for predicting various spectroscopic parameters. By calculating the second derivatives of the energy with respect to nuclear positions, vibrational frequencies (infrared and Raman spectra) can be predicted. Similarly, by calculating the magnetic shielding tensors, Nuclear Magnetic Resonance (NMR) chemical shifts can be estimated with high accuracy. nih.govrsc.org

For 4-(methylamino)phenol sulfate, DFT could be used to predict its 1H and 13C NMR spectra. This involves optimizing the molecular geometry and then performing a GIAO (Gauge-Including Atomic Orbital) calculation at a suitable level of theory, such as B3LYP with a 6-31G(d) basis set. nih.gov The calculated magnetic shielding constants are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). These predictions are invaluable for confirming the structure of the molecule and assigning experimental spectra. d-nb.info

Similarly, the calculation of vibrational frequencies can help in the interpretation of experimental infrared (IR) and Raman spectra, allowing for the assignment of specific bands to particular vibrational modes of the molecule, such as the O-H stretch, N-H stretch, or aromatic C-C stretching vibrations. Electronic transitions, which are observed in UV-Vis spectroscopy, can also be predicted using time-dependent DFT (TD-DFT).

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For 4-(methylamino)phenol sulfate, MD simulations can provide detailed insights into its behavior in solution, which is its typical environment in applications like photographic developers.

MD simulations can model the interactions between the solute (4-(methylamino)phenol sulfate) and the solvent molecules (typically water). sci-hub.se This allows for the study of solvation shells, the arrangement of solvent molecules around the solute, and the formation of hydrogen bonds between the phenol, amino groups, and water. The sulfate counter-ion would also be explicitly modeled, showing its hydration and interaction with the protonated methylamino group.

Studies on similar molecules, like aqueous alkanolamines, have used MD to investigate hydrogen-bonding statistics and diffusion coefficients. sci-hub.se For 4-(methylamino)phenol, MD simulations could reveal how the molecule interacts with itself, potentially forming clusters or aggregates in solution, and how it interacts with other components in a developer bath. The simulations track the trajectories of all particles, providing a dynamic picture of the intermolecular forces at play. stanford.edu

Reaction Mechanism Elucidation through Transition State Theory

The primary chemical reaction of 4-(methylamino)phenol in its applications is oxidation. Computational chemistry, specifically using Transition State Theory (TST) in conjunction with DFT, can be used to elucidate the detailed mechanism of this reaction. TST provides a framework for calculating the rate constant of a chemical reaction based on the properties of the reactants and the transition state. scielo.br

For the oxidation of 4-(methylamino)phenol, several pathways are possible, such as the reaction with an oxidizing agent like the hydroxyl radical. researchgate.netresearchgate.net Computational studies on the oxidation of phenol have shown that the reaction can proceed via different routes, including hydrogen atom abstraction from the phenolic hydroxyl group or addition of the oxidant to the aromatic ring. rsc.org

By calculating the potential energy surface for the reaction, researchers can identify the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state relative to the reactants gives the activation energy, a key determinant of the reaction rate. For phenolic compounds, the attack at the ortho and para positions is often favored. researchgate.net

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Methodology |

|---|---|---|

| OH addition to ortho-position | ~5-7 | DFT (B3LYP) |

| OH addition to para-position | ~5-7 | DFT (B3LYP) |

| OH addition to meta-position | ~9-11 | DFT (B3LYP) |

| H-abstraction from hydroxyl group | ~8-10 | DFT (B3LYP) |

Note: These values are illustrative and based on studies of phenol oxidation, not specifically 4-(methylamino)phenol sulfate. researchgate.net

Prediction of Adsorption Mechanisms on Material Surfaces

The interaction of 4-(methylamino)phenol sulfate with surfaces is important in various contexts, including its role as a corrosion inhibitor and its detection by electrochemical sensors. Computational methods can predict how this molecule adsorbs onto different material surfaces.

DFT calculations can be used to model the adsorption of the molecule on a surface, such as a metal or metal oxide. researchgate.net These calculations can determine the most stable adsorption geometry, the adsorption energy, and the nature of the bonding between the molecule and the surface (physisorption or chemisorption).

A recent study investigated the use of a calcium molybdate (B1676688)/vanadium-doped graphitic carbon nitride composite as a sensor for p-(methylamino)phenol sulfate (MTL). nih.gov DFT calculations were integral to understanding the interaction between MTL and the sensor surface, which is crucial for the sensor's sensitivity and selectivity. The calculations can reveal which parts of the molecule (e.g., the phenolic ring, the hydroxyl group, or the amino group) are involved in the adsorption process and how charge transfer occurs between the molecule and the surface. Studies on the adsorption of phenol on ZnO surfaces have shown that the interaction can lead to charge transfer and the formation of surface radicals, which can be modeled computationally. lsu.edu

In Silico Screening for Novel Reactivities and Derivatization Pathways

While dedicated in silico screening studies focusing exclusively on the novel reactivities and derivatization pathways of 4-(methylamino)phenol sulfate are not extensively documented in publicly available literature, the principles of computational chemistry provide a robust framework for predicting its behavior. Theoretical studies on similar phenol derivatives demonstrate the power of computational methods to explore chemical reactivity and guide synthetic efforts. nih.govmdpi.com

Computational approaches, particularly those rooted in Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. thescipub.com For 4-(methylamino)phenol sulfate, such methods can be used to calculate a variety of quantum chemical descriptors that govern its reactivity. These include mapping the electron density to identify nucleophilic and electrophilic sites, calculating the energies of frontier molecular orbitals (HOMO and LUMO), and determining parameters such as chemical potential and hardness. nih.govthescipub.com By modeling the molecule's structure and electronic properties, researchers can predict the most probable sites for chemical attack and the feasibility of various reactions.

The 4-(methylamino)phenol molecule possesses several reactive sites amenable to derivatization: the phenolic hydroxyl group, the secondary amine, and the aromatic ring itself. In silico screening can be employed to explore a wide range of potential derivatization reactions, assessing their thermodynamic and kinetic viability before undertaking experimental work.

Potential derivatization pathways that could be investigated computationally include:

N-Alkylation and N-Acylation: The secondary amine is a nucleophilic site. Computational models can predict the reaction barriers for its interaction with various electrophiles, such as alkyl halides or acyl chlorides, to form new C-N or C=O bonds.

O-Alkylation and O-Acylation: The hydroxyl group is another key reactive center. Its potential for derivatization through reactions like Williamson ether synthesis or esterification can be systematically screened in silico. Quantum-chemical calculations can determine the bond dissociation energy of the ArO-H bond, providing insights into its reactivity in processes like antioxidant mechanisms. mdpi.comresearchgate.net

Electrophilic Aromatic Substitution: The electron-donating nature of both the hydroxyl and methylamino groups activates the aromatic ring towards electrophilic substitution, primarily at the ortho positions. Computational screening could model the reaction with various electrophiles to predict regioselectivity and the activation energy required for substitution.

A hypothetical in silico study could generate data comparing the energetic favorability of different derivatization reactions. By calculating the activation energy (ΔE‡) and reaction energy (ΔErxn) for various pathways, a reactivity map can be constructed. Lower activation energies would indicate kinetically favored reactions, while more negative reaction energies would suggest thermodynamically more stable products.

Hypothetical In Silico Reactivity Data for 4-(Methylamino)phenol

The following interactive table represents a hypothetical output from a DFT study aimed at screening potential derivatization pathways for 4-(methylamino)phenol. The data illustrates how computational chemistry can be used to predict the most favorable reaction sites and conditions.

| Reaction Type | Reactive Site | Reagent | Predicted Activation Energy (ΔE‡, kJ/mol) | Predicted Reaction Energy (ΔErxn, kJ/mol) | Predicted Feasibility |

|---|---|---|---|---|---|

| N-Acylation | Amino Group (-NHCH3) | Acetyl Chloride | 45.2 | -25.8 | High |

| O-Acylation | Hydroxyl Group (-OH) | Acetyl Chloride | 65.7 | -18.4 | Moderate |

| N-Alkylation | Amino Group (-NHCH3) | Methyl Iodide | 80.1 | -12.1 | Moderate |

| O-Alkylation | Hydroxyl Group (-OH) | Methyl Iodide | 95.4 | -9.5 | Low |

| Aromatic Bromination | Aromatic Ring (Ortho to -OH) | Br2 | 58.3 | -40.2 | High |

| Aromatic Bromination | Aromatic Ring (Ortho to -NHCH3) | Br2 | 62.5 | -38.7 | High |

Such theoretical findings provide invaluable guidance for synthetic chemists. For instance, the hypothetical data suggests that acylation would preferentially occur at the nitrogen atom over the oxygen atom, and that electrophilic bromination on the aromatic ring is a highly favorable process. mdpi.com This allows for the rational design of synthetic routes to novel derivatives, optimizing reaction conditions and minimizing the formation of undesirable byproducts, thereby saving significant time and resources in the laboratory.

Applications in Advanced Chemical and Materials Science

Role as a Reducing Agent in Nanomaterial Synthesis

4-(Methylamino)phenol (B85996) sulfate (B86663), a substituted phenol (B47542), serves as an effective aromatic reducing agent in various chemical syntheses. sigmaaldrich.com Its ability to donate electrons is fundamental to its application in the production of advanced materials, most notably in the synthesis of metallic nanoparticles. sigmaaldrich.com

Mechanism of Metallic Nanoparticle Formation (e.g., Silver Nanomaterials)

The synthesis of metallic nanoparticles, such as those of silver (AgNPs) and gold (AuNPs), using a bottom-up approach generally begins with the reduction of metallic ions to zero-valent atoms, which then aggregate to form nanoparticles. mdpi.com 4-(Methylamino)phenol sulfate functions as the reducing agent in this process, facilitating the transformation of metal precursors into nanoparticles. sigmaaldrich.com For example, it can reduce silver ions (Ag+) to metallic silver (Ag⁰), which then nucleate and grow into AgNPs.

In a specific application, 4-(methylamino)phenol sulfate (also known as Metol) has been used to rapidly and efficiently reduce exfoliated graphite (B72142) oxide to produce soluble graphene nanosheets. ebi.ac.uk This reduction was achieved in an ammonia (B1221849) solution at 95°C within 12 minutes, highlighting its efficacy as a reducing agent for creating advanced carbon nanomaterials. ebi.ac.uk

Controlled Synthesis of Nanostructures Using 4-(Methylamino)phenol;sulfate

The controlled synthesis of nanomaterials allows for the tailoring of their size, shape, and composition, which in turn dictates their physical and chemical properties. scielo.brrsc.org Solution-phase methods offer significant advantages for controlled synthesis, as parameters like temperature, precursor concentration, and the choice of reducing and stabilizing agents can be precisely managed. scielo.br

The role of the reducing agent is critical in determining the kinetics of nanoparticle formation, which includes nucleation and subsequent growth stages. nih.govscielo.br By modulating the reaction conditions—such as the concentration of 4-(methylamino)phenol sulfate, temperature, and pH—it is possible to influence the final morphology of the nanostructures. frontiersin.orgrsc.org For instance, controlling the reduction rate can affect whether the process is dominated by nucleation, leading to many small particles, or by growth, resulting in larger, more crystalline structures. scielo.br

Strategies for controlled synthesis often involve a seeded-growth approach, where pre-existing nanocrystals (seeds) are grown into larger, more complex structures. scielo.brrsc.org The reducing agent, 4-(methylamino)phenol sulfate, can be introduced at a controlled rate to facilitate the deposition of metal atoms onto these seeds, allowing for the formation of specific shapes like nanowires or nanorods. sigmaaldrich.comscielo.br The capping or stabilizing agents present during synthesis, which can include the reducing agent itself or other added molecules, are also crucial for directing the shape and preventing uncontrolled aggregation of the nanoparticles. frontiersin.orgroyalsocietypublishing.org

Chemical Principles of Corrosion Inhibition by 4-(Methylamino)phenol;sulfate

4-(Methylamino)phenol sulfate is recognized for its application as a corrosion inhibitor, particularly for metals like steel. sigmaaldrich.comindustrialchemicals.gov.au The fundamental principle of its inhibitory action lies in its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. mdpi.combohrium.com This adsorption blocks the active sites where corrosion reactions (both anodic and cathodic) would typically occur. mdpi.combohrium.com

Organic inhibitors like 4-(methylamino)phenol sulfate typically contain heteroatoms (such as nitrogen and oxygen in this case), aromatic rings, and π-electrons. mdpi.comacs.org These features facilitate the adsorption process onto the metal surface. The molecule can interact with the metal through the sharing of electrons between the heteroatoms and the vacant d-orbitals of the metal atoms, leading to the formation of a stable, protective film. mdpi.com

Investigation of Adsorption Isotherms and Surface Interactions

The interaction between a corrosion inhibitor and a metal surface can be described by adsorption isotherms. bohrium.comresearchgate.net These models provide insight into the mechanism of inhibition. The Langmuir adsorption isotherm is frequently used to describe the adsorption of corrosion inhibitors, suggesting the formation of a monolayer of the inhibitor on the metal surface. bohrium.comresearchgate.netacs.org

The adsorption can be classified as either physical adsorption (physisorption) or chemical adsorption (chemisorption). uv.mx

Physisorption involves weaker electrostatic forces between charged inhibitor molecules and a charged metal surface.

Chemisorption involves stronger forces, including charge sharing or transfer from the inhibitor molecules to the metal surface, forming a coordinate-type bond. uv.mx

The standard free energy of adsorption (ΔG°ads) is a key parameter derived from isotherm studies. Its value indicates the strength and nature of the adsorption. Values of ΔG°ads around -20 kJ/mol or less are typically associated with physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. researchgate.net Intermediate values suggest a mixed-mode of adsorption involving both physical and chemical interactions. researchgate.net Studies on various organic inhibitors have shown that the presence of electron-donating groups in the molecule enhances adsorption and, consequently, inhibition efficiency by increasing the electron density at the adsorption center. uv.mx

| Inhibitor System | Adsorption Isotherm Model | Kads (L/mol) | ΔG°ads (kJ/mol) | Predominant Adsorption Type |

|---|---|---|---|---|

| Schiff Base on Mild Steel in HCl researchgate.net | Langmuir | Data-dependent | -40 to -20 | Mixed (Physical and Chemical) |

| Ethoxylated Sulfanilamides on Carbon Steel in HCl acs.org | Langmuir | Data-dependent | ~ -38 to -40 | Chemical |

| Pyrazole Derivative on Carbon Steel in HCl acs.org | Langmuir | Data-dependent | Not Specified | Chemical (inferred) |

Electrochemical Characterization of Protective Film Formation

Electrochemical techniques are essential for characterizing the formation and effectiveness of the protective inhibitor film on a metal surface. The primary methods used are Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS). acs.orgacs.org

Potentiodynamic Polarization (PDP): This technique measures the current response of the metal as the potential is varied. acs.org The resulting polarization curve provides key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc). acs.orgacs.org A decrease in icorr in the presence of the inhibitor indicates a reduction in the corrosion rate. acs.orgresearchgate.net Inhibitors can be classified as anodic, cathodic, or mixed-type based on how they affect the polarization curves. mdpi.com A mixed-type inhibitor, which is common for many organic compounds, restricts both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. mdpi.comresearchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film. bohrium.com The data is often presented as a Nyquist plot, which typically shows a "depressed" semicircle for corrosion systems. bohrium.com An increase in the diameter of this semicircle upon adding the inhibitor signifies an increase in the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. bohrium.comacs.org The decrease in the double-layer capacitance (Cdl) in the presence of the inhibitor is attributed to the replacement of adsorbed water molecules by the organic inhibitor molecules, further confirming the formation of a protective film. acs.org

| Inhibitor System | Technique | Key Parameter (Blank) | Key Parameter (Inhibited) | Inhibition Efficiency (%) |

|---|---|---|---|---|

| Sulfanilamide derivative in HCl acs.org | PDP | icorr = 0.544 mA·cm-2 | icorr = 0.013 - 0.054 mA·cm-2 | High |

| Pyrazole Derivative in HCl acs.org | Weight Loss | N/A | N/A | 91.8 |

| Thiadiazole Derivative in HCl researchgate.net | Weight Loss | N/A | N/A | 90.7 |

| Polymer in HCl acs.org | EIS | Rct (low) | Rct (high) | 90.2 (at 60°C) |

Utilization in Environmental Chemical Technologies